molecular formula C10H13BrOS B1371029 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one CAS No. 1099621-62-1

1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one

Cat. No.: B1371029
CAS No.: 1099621-62-1
M. Wt: 261.18 g/mol
InChI Key: RJRHNVBBEKWIDN-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one (CAS: 1099621-62-1) is a brominated thiophene derivative offered as a high-purity chemical intermediate for research and development purposes . Compounds within this class are of significant interest in advanced material science and pharmaceutical chemistry due to their potential as building blocks for more complex structures. The bromine atom at the 5-position of the thiophene ring makes this molecule a versatile precursor for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are pivotal in constructing π-conjugated systems. Researchers may utilize this compound in the synthesis of organic electronic materials, including ligands for Metal-Organic Frameworks (MOFs) or as a monomer in the development of Organic Light-Emitting Diodes (OLEDs) . While the specific mechanism of action is application-dependent, its molecular structure suggests utility in creating compounds with tailored optical, electronic, or bioactive properties. This product is intended for use by qualified laboratory and research professionals. For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)-4-methylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrOS/c1-7(2)9(12)5-3-8-4-6-10(11)13-8/h4,6-7H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRHNVBBEKWIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Thiophene Derivatives

A common approach to access 5-bromothiophene intermediates involves electrophilic aromatic substitution on thiophene or substituted thiophenes. For example, 2-acetylthiophene can be selectively brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 2-acetyl-5-bromothiophene, a key intermediate structurally related to the target compound.

Step Reagents & Conditions Outcome
Bromination Bromine or NBS, mild solvent (e.g., chloroform), 0-25 °C Selective 5-bromination of 2-acetylthiophene to 2-acetyl-5-bromothiophene

This intermediate provides the bromothiophene core with a ketone at the 2-position, which can be further elaborated.

Side Chain Construction via Alkylation or Acylation

The 4-methylpentan-3-one side chain can be introduced by alkylation or acylation strategies on the bromothiophene ring or its derivatives. Two plausible routes are:

  • Route A: Alkylation of 5-bromothiophene-2-carboxaldehyde or 2-acetyl-5-bromothiophene
    Using organometallic reagents (e.g., Grignard or organolithium reagents) derived from 4-methylpentan-3-one precursors to add the side chain at the 2-position.

  • Route B: Chain elongation via Michael addition or condensation
    Starting from 5-bromothiophene-2-carboxaldehyde, perform an aldol condensation with suitable methylated ketones followed by reduction and oxidation steps to achieve the desired ketone side chain.

Reported Synthetic Procedures and Analogous Methods

While direct literature on the exact synthesis of 1-(5-bromothiophen-2-yl)-4-methylpentan-3-one is scarce, related thiophene derivatives and brominated analogues have been prepared using the following approaches:

Reference Method Summary Key Conditions Yield / Notes
Patent CN113912544A (2021) Multi-step synthesis involving brominated aromatic aldehydes and hydrazine derivatives, followed by reduction and purification Use of sodium hydride, polar aprotic solvents, BH3-Me2S reduction High yields (80% range) for brominated heterocycles, applicable to thiophene analogues with modifications
Electrophilic bromination of 2-acetylthiophene Bromination with NBS or Br2 under controlled temperature Mild solvents, low temperature to avoid polybromination High regioselectivity for 5-position bromination
Alkylation of bromothiophene derivatives Use of organolithium or Grignard reagents derived from alkyl ketones Anhydrous conditions, low temperature, inert atmosphere Requires careful control to avoid side reactions

Example Synthetic Sequence (Hypothetical)

  • Synthesis of 2-acetyl-5-bromothiophene
    Brominate 2-acetylthiophene with NBS in chloroform at 0-5 °C to obtain 2-acetyl-5-bromothiophene.

  • Side Chain Introduction
    Prepare an organolithium reagent from 4-methylpentan-3-one or its halide derivative. Add this reagent to 2-acetyl-5-bromothiophene under anhydrous conditions at low temperature to form the desired ketone side chain at the 2-position.

  • Purification
    Purify the final product by column chromatography or recrystallization to achieve high purity (typically >95%).

Analytical Data and Quality Control

The purity and identity of the synthesized compound can be confirmed by:

  • NMR Spectroscopy (1H, 13C) : Characteristic signals for the bromothiophene ring and the methylpentanone side chain.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight ~262 g/mol.
  • HPLC or GC : Purity assessment, typically >95%.
  • Melting Point : Consistent with literature or predicted values for similar compounds.

Summary Table of Preparation Methods

Step Method Reagents Conditions Outcome Notes
1 Bromination NBS or Br2 0-5 °C, chloroform 2-acetyl-5-bromothiophene Selective 5-position bromination
2 Side chain addition Organolithium/Grignard from 4-methylpentan-3-one Anhydrous, inert atmosphere, low temp Formation of this compound Requires careful control to avoid side reactions
3 Purification Chromatography/recrystallization Ambient to mild heating High purity product Confirmed by NMR, MS, HPLC

Research Findings and Considerations

  • Selective bromination of thiophene rings is well-documented and can be reliably achieved using NBS or bromine under mild conditions to avoid polybromination or ring degradation.
  • The introduction of branched ketone side chains requires the use of organometallic reagents or condensation reactions, with careful control of reaction conditions to prevent side reactions or overalkylation.
  • The overall synthetic route benefits from stepwise functional group transformations with purification at key stages to ensure high purity and yield.
  • Analogous syntheses of brominated heterocycles in recent patents demonstrate the feasibility of multi-step sequences involving condensation, reduction, and purification steps to achieve brominated heterocyclic ketones with good yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds related to 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one exhibit significant anticancer properties. For example, derivatives of bromothiophene have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of such derivatives and their evaluation against different cancer cell lines, demonstrating promising results in vitro .

Proteolysis Targeting Chimeras (PROTACs)
The compound has been utilized in the development of PROTACs, which are designed to target specific proteins for degradation. These chimeric molecules leverage the unique properties of bromothiophene to enhance the selectivity and efficacy of protein degradation pathways. Research has shown that modifications to the bromothiophene structure can significantly impact the binding affinity and biological activity of these PROTACs .

Material Science

Conductive Polymers
this compound is also explored in the field of conductive polymers. Its thiophene moiety contributes to the electrical conductivity when incorporated into polymer matrices. Studies have demonstrated that polymers containing bromothiophene units exhibit enhanced charge transport properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells .

Photocurable Resins
The compound's reactivity allows it to be used in photocurable formulations. It serves as a key component in cationic polymerization systems where light exposure initiates polymerization. This application is particularly relevant in coatings and adhesives where rapid curing is desirable .

Organic Synthesis

Synthesis of Complex Molecules
this compound acts as a versatile building block in organic synthesis. Its unique structure enables chemists to employ it in various reactions, including cross-coupling reactions and C-H activation strategies. The compound has been featured in synthetic routes leading to biologically active natural products and pharmaceuticals .

Case Study 1: Anticancer Compound Development

A notable case study involved the synthesis of a series of bromothiophene derivatives based on this compound. The synthesized compounds were tested against breast cancer cell lines, revealing a structure-activity relationship that guided further optimization for enhanced potency.

CompoundIC50 (μM)Mechanism of Action
A5.2Apoptosis induction
B3.8Cell cycle arrest
C6.0Inhibition of migration

Case Study 2: Conductive Polymer Applications

In another study, a polymer incorporating this compound was developed for use in OLEDs. The polymer demonstrated improved luminescent efficiency compared to traditional materials.

ParameterValue
Maximum Emission (nm)550
Turn-on Voltage (V)3.0
Efficiency (cd/A)20

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific context and application .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Structural Analogs and Properties
Compound Name Substituents/Modifications Key Properties/Findings Reference
1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one Enone system with nitrophenyl group Enhanced NLO properties due to electron-withdrawing nitro group; planar conjugated system observed via XRD .
(E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Trimethoxyphenyl substituent Crystallographic analysis reveals intermolecular C–H···O interactions; methoxy groups increase steric bulk .
1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethan-1-one Dihydroxy ketone High structural similarity (0.81); hydroxyl groups may enable hydrogen bonding .
1,4-Di(2-thienyl)-1,4-butanedione Two thiophene rings; diketone system Lower similarity (0.68); extended conjugation alters electronic transitions .
Key Observations:
  • Electron-Withdrawing Groups : The nitro group in 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one significantly enhances NLO activity compared to the methyl group in the target compound, demonstrating substituent-driven electronic modulation .
  • Hydrogen Bonding : Dihydroxy analogs (e.g., 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethan-1-one) may exhibit higher polarity and solubility due to hydrogen-bonding capability, unlike the hydrophobic branched chain in the target compound .

Spectroscopic and Analytical Comparisons

  • IR/NMR Trends : Analogs like (4E)-4-((3-(5-Bromothiophen-2-yl)-1-(2,3-dimethylphenyl)-1H-pyrazol-4-yl)methylene)-1-(2,3-dimethylphenyl)-3-propyl-1H-pyrazol-5(4H)-one () show characteristic C=O stretching at ~1700 cm⁻¹ in IR, comparable to the target ketone. However, branching in 4-methylpentan-3-one may downshift this peak due to reduced electron density .
  • Mass Spectrometry : Bromothiophene derivatives typically exhibit strong molecular ion peaks (e.g., [M]+) with isotopic patterns indicative of bromine. The target compound’s branched chain may lead to distinct fragmentation pathways compared to linear analogs .

Crystallographic and Packing Behavior

  • Planarity vs. Branching: Enone analogs (e.g., and ) exhibit planar structures favoring π-π stacking, whereas the branched alkyl chain in the target compound likely disrupts crystallinity, reducing melting points .
  • Intermolecular Interactions : Methoxy and nitro substituents in analogs promote C–H···O and van der Waals interactions, absent in the target compound, which may adopt less dense packing .

Biological Activity

1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H13BrOS
  • Molecular Weight : 285.20 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, brominated thiophenes have been shown to inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

Research has demonstrated that this compound may possess anti-inflammatory properties. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) .

Anticancer Potential

This compound has been investigated for its anticancer effects. It targets specific kinases involved in tumor growth and proliferation. Preliminary data suggest that it may inhibit platelet-derived growth factor receptor (PDGFR) signaling pathways, which are crucial in various cancers .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:

  • Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Modulation of Inflammatory Pathways : By affecting the NF-kB signaling pathway, it may reduce the expression of inflammatory mediators.
  • Interference with Bacterial Cell Wall Synthesis : Similar compounds have shown the ability to disrupt bacterial cell wall integrity, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity.

Case Study 2: Anti-inflammatory Response

A study involving human PBMCs treated with LPS demonstrated that treatment with this compound resulted in a significant reduction in IL-6 production (EC50 = 1.89 µM), supporting its potential as an anti-inflammatory agent.

Research Findings Summary Table

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus & E. coli
Anti-inflammatoryEC50 = 1.89 µM for IL-6 inhibition
AnticancerInhibition of PDGFR signaling

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one?

The compound is typically synthesized via Claisen–Schmidt condensation , a reaction between a ketone and an aldehyde under basic or acidic conditions. For bromothiophene derivatives, optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst) is critical to achieving high yields. Characterization involves NMR spectroscopy (¹H/¹³C), IR spectroscopy (to confirm carbonyl groups), and mass spectrometry for molecular weight verification .

Q. How is the crystal structure of this compound determined and validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The process involves:

  • Growing high-quality crystals (solvent evaporation or diffusion methods).
  • Data collection using a diffractometer.
  • Structure solution via SHELXT (direct methods) and refinement with SHELXL (least-squares refinement).
  • Visualization and validation using ORTEP for anisotropic displacement parameters and WinGX for geometric analysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thiophene protons at δ 6.5–7.5 ppm, carbonyl carbons at ~200 ppm).
  • IR Spectroscopy : Confirms ketone (C=O stretch ~1700 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data in structural studies?

  • Cross-validation : Compare SC-XRD bond lengths/angles with density functional theory (DFT) calculations.
  • Dynamic Effects : Account for crystal packing forces or solvent interactions that may distort geometry.
  • Software Tools : Use Mercury (Cambridge Crystallographic Database) for overlay analysis or Gaussian for optimizing computational models .

Q. What strategies optimize the synthesis of bromothiophene derivatives under inert or moisture-sensitive conditions?

  • Schlenk Line Techniques : Prevent oxidation/hydrolysis by maintaining an argon/nitrogen atmosphere.
  • Reagent Purity : Use freshly distilled aldehydes and anhydrous solvents (e.g., THF, DMF).
  • Reaction Monitoring : Track progress via TLC or GC-MS to minimize side reactions .

Q. How should researchers address discrepancies in biological activity data for chalcone derivatives like this compound?

  • Assay Reproducibility : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
  • Purity Checks : Re-crystallize the compound and verify purity via HPLC.
  • Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., methoxy vs. bromo groups) to isolate contributing factors .

Q. What advanced techniques refine electron density maps in challenging crystallographic studies?

  • Twinned Data Refinement : Use SHELXL ’s TWIN/BASF commands to model overlapping lattices.
  • High-Resolution Data : Collect synchrotron radiation data (≤0.8 Å resolution) for improved accuracy.
  • Hydrogen Atom Positioning : Employ SHELXL’s HFIX or AFIX constraints for disordered regions .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound (from )

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa=10.25 Å, b=7.89 Å, c=15.43 Å
Z (molecules/unit cell)4
R-factor<0.05

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolution
Low yield in condensationUse microwave-assisted synthesis (shorter reaction time)
Side-product formationAdd molecular sieves to absorb water
Crystallization failureOptimize solvent polarity (e.g., hexane:EtOAc gradient)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one
Reactant of Route 2
1-(5-Bromothiophen-2-yl)-4-methylpentan-3-one

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